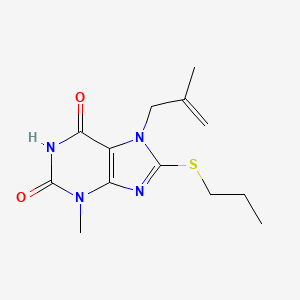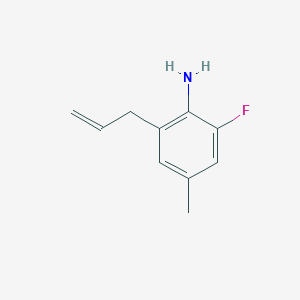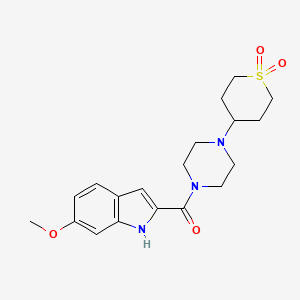![molecular formula C20H19BrN4O3 B2675817 methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1351589-94-0](/img/structure/B2675817.png)
methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a benzo[d]imidazole group, a carbamoyl group, and a dihydroisoquinoline group . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The benzo[d]imidazole group, for example, is a heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to participate in a variety of chemical reactions. For example, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Antitumor and Anticancer Properties
Imidazole derivatives have been investigated for their potential in cancer therapy. This compound’s unique structure could contribute to inhibiting tumor growth or metastasis. Researchers might explore its effects on specific cancer cell lines, tumor xenograft models, or angiogenesis pathways .
Antimicrobial Activity
Imidazole-containing compounds often exhibit antimicrobial properties. This compound could be tested against bacteria, fungi, or protozoa. Researchers might evaluate its efficacy in inhibiting microbial growth, biofilm formation, or virulence factors .
Anti-Inflammatory Effects
Given the prevalence of inflammatory diseases, compounds with anti-inflammatory properties are highly sought after. Investigating this compound’s impact on inflammatory pathways, cytokine production, or immune responses could be valuable .
Antiviral Potential
Imidazole derivatives have shown promise as antiviral agents. Researchers could explore whether this compound inhibits viral replication, entry, or attachment. It might be tested against specific viruses, such as influenza or herpesviruses .
Neuroprotective Applications
Considering the central nervous system, this compound’s structure suggests potential neuroprotective effects. Researchers might investigate its impact on neuronal cell viability, neurotransmitter release, or neuroinflammation .
Drug Development and Medicinal Chemistry
Imidazole-based compounds serve as essential building blocks in drug discovery. This compound could be modified to enhance its pharmacokinetics, bioavailability, or target specificity. Medicinal chemists might explore its interactions with receptors, enzymes, or transporters .
If you’d like more detailed information on any specific application, feel free to ask! 😊
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 1-(1H-benzimidazol-2-ylmethylcarbamoyl)-7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O3/c1-28-20(27)25-9-8-12-6-7-13(21)10-14(12)18(25)19(26)22-11-17-23-15-4-2-3-5-16(15)24-17/h2-7,10,18H,8-9,11H2,1H3,(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUJKWBKHNEIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1C(=O)NCC3=NC4=CC=CC=C4N3)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(3-{3-[(Ethylsulfonyl)amino]phenyl}-5-(2-furyl)-2-pyrazolinyl)butan-1-one](/img/structure/B2675740.png)


![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2675743.png)


![2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-furansulfonyl chloride](/img/structure/B2675752.png)

![2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2675755.png)
![5-(3-fluoro-4-methylphenyl)-1-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2675757.png)